molecular formula C30H42O5 B1171476 cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene CAS No. 160611-51-8

cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene

Cat. No.: B1171476
CAS No.: 160611-51-8
M. Wt: 482.6 g/mol
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Description

cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene is a copolymer that combines styrene and maleic acid units. This compound is known for its unique properties, including its ability to form stable films and its solubility in various solvents. It is used in a wide range of applications, from industrial processes to scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene typically involves the copolymerization of styrene and maleic anhydride. The reaction is carried out under controlled conditions to ensure the desired copolymer composition. The resulting copolymer is then partially esterified with cyclohexanol and isopropanol to convert some of the acid groups into ester groups. The cumene termination is achieved by reacting the copolymer with cumene .

Industrial Production Methods

In industrial settings, the production of this copolymer involves large-scale polymerization reactors where styrene and maleic anhydride are copolymerized. The partial esterification and cumene termination are carried out in subsequent steps, often using continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted copolymers with various functional groups .

Scientific Research Applications

cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene is used in various scientific research applications:

    Chemistry: It is used as a stabilizer in emulsion polymerization and as a dispersant for pigments.

    Biology: The compound is used in the preparation of biocompatible coatings and as a component in drug delivery systems.

    Medicine: It is explored for use in medical devices and as a carrier for therapeutic agents.

    Industry: The copolymer is used in the production of films, adhesives, and coatings

Mechanism of Action

The mechanism of action of cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene involves its ability to interact with various molecular targets. The ester groups can form hydrogen bonds with other molecules, while the styrene units provide hydrophobic interactions. These interactions enable the copolymer to stabilize emulsions, disperse pigments, and form stable films .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene is unique due to its specific ester groups and cumene termination, which provide distinct properties such as enhanced solubility and stability in various applications .

Properties

IUPAC Name

cumene;cyclohexanol;furan-2,5-dione;propan-2-ol;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12.C8H8.C6H12O.C4H2O3.C3H8O/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;7-6-4-2-1-3-5-6;5-3-1-2-4(6)7-3;1-3(2)4/h3-8H,1-2H3;2-7H,1H2;6-7H,1-5H2;1-2H;3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJDHZWJCVZUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1.CC(C)O.C=CC1=CC=CC=C1.C1CCC(CC1)O.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160611-51-8
Record name 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, cyclohexyl 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160611-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, cyclohexyl 1-methylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Polymer of ethenylbenzene, 2,5-furandione, 1-methylethylbenzene, partial cyclohexyl-1-methylethyl ester
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